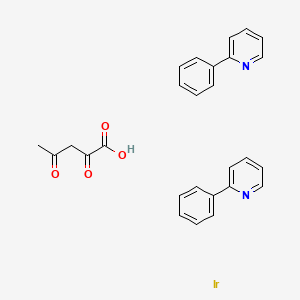
Acetylacetonatobis(2-phenylpyridine)iridium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylacetonatobis(2-phenylpyridine)iridium is a coordination compound with the molecular formula C27H24IrN2O4. It is known for its application in organic light-emitting diodes (OLEDs) due to its high quantum yields and efficient phosphorescence. The compound consists of an iridium center coordinated to two 2-phenylpyridine ligands and one acetylacetonate ligand .
Applications De Recherche Scientifique
Acetylacetonatobis(2-phenylpyridine)iridium has a wide range of scientific research applications:
Chemistry: It is extensively studied for its photophysical properties and used as a phosphorescent dopant in OLEDs.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of high-efficiency OLED displays and lighting.
Mécanisme D'action
Target of Action
Acetylacetonatobis(2-phenylpyridine)iridium primarily targets organic light-emitting diodes (OLEDs). It is widely doped into phosphorescent OLEDs due to its thermal stability .
Mode of Action
The compound interacts with its targets by aligning its transition dipole moment parallel to the substrate. This alignment is different from other similar compounds, such as Ir(ppy)3, whose orientation is nearly isotropic .
Biochemical Pathways
This compound affects the light-emitting layer of OLEDs. It contributes to the internal phosphorescence efficiency of the device, ensuring balanced hole and electron injection, and triplet exciton confinement within the light-emitting layer .
Result of Action
The molecular and cellular effects of this compound’s action result in higher external quantum efficiency when compared with similar compounds. This leads to improved performance of OLEDs .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetylacetonatobis(2-phenylpyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base, followed by the addition of acetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylacetonatobis(2-phenylpyridine)iridium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while substitution reactions can produce a variety of iridium complexes with different ligands .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-phenylpyridine)iridium: Another widely studied OLED material with high quantum yields.
Bis(2-phenylpyridine)(acetylacetonato)iridium: Similar in structure but with different photophysical properties.
Uniqueness
Acetylacetonatobis(2-phenylpyridine)iridium is unique due to its balanced hole and electron injection properties, leading to high external quantum efficiencies in OLEDs. Its molecular alignment also contributes to its superior performance compared to similar compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Acetylacetonatobis(2-phenylpyridine)iridium involves the reaction of iridium(III) chloride hydrate with 2-phenylpyridine and acetylacetone in the presence of a base.", "Starting Materials": [ "Iridium(III) chloride hydrate", "2-Phenylpyridine", "Acetylacetone", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve iridium(III) chloride hydrate in a suitable solvent (e.g. ethanol) and add 2-phenylpyridine.", "Step 2: Add acetylacetone to the reaction mixture and stir for several hours.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to deprotonate the acetylacetone and form the iridium complex.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
Numéro CAS |
337526-85-9 |
Formule moléculaire |
C27H24IrN2O2-2 |
Poids moléculaire |
600.7 g/mol |
Nom IUPAC |
(Z)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
Clé InChI |
IWZZBBJTIUYDPZ-DVACKJPTSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
SMILES |
CC(=O)CC(=O)C(=O)O.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Ir] |
SMILES canonique |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{[4-(3-methoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2636771.png)
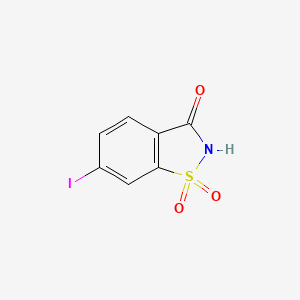
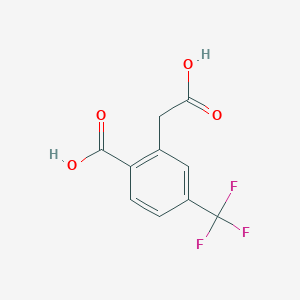
![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)



![2-(benzylsulfanyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2636782.png)
![N-(2-ethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2636785.png)

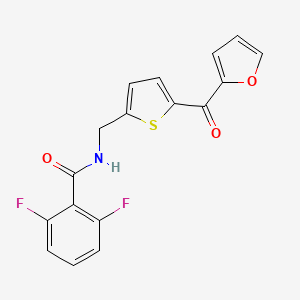
![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2636788.png)
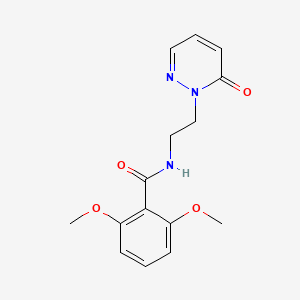
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2636791.png)
